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Compound of Interest

Compound Name: Tris(4-aminophenyl)amine

Cat. No.: B013937 Get Quote

An In-depth Technical Guide on the Molecular Structure and Symmetry of Tris(4-
aminophenyl)amine

Abstract
Tris(4-aminophenyl)amine (TAPA) is a C₃-symmetric, propeller-shaped molecule that has

garnered significant interest as a versatile building block in materials science and drug

development.[1] Its unique trifunctional nature, stemming from a central triphenylamine core

and three peripheral primary amino groups, allows for the construction of complex, high-

performance materials such as Covalent Organic Frameworks (COFs), polyimides, and other

porous polymers.[1][2] This guide provides a detailed examination of the molecular structure,

symmetry, and key physicochemical properties of TAPA, supplemented with established

experimental protocols for its synthesis and characterization.

Molecular Structure and Geometry
The structure of Tris(4-aminophenyl)amine features a central tertiary amine nitrogen atom

bonded to three 4-aminophenyl substituents. This arrangement imparts a distinctive non-planar,

propeller-like conformation. The central nitrogen atom and its three bonded carbon atoms are

nearly coplanar, a result of the delocalization of the nitrogen's lone pair of electrons across the

aromatic rings.[1] This electronic delocalization is also responsible for the molecule's notable

photophysical and nonlinear optical properties.[1][3]
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A summary of the key physicochemical properties of TAPA is presented in Table 1.

Property Value Reference

CAS Number 5981-09-9 [4][5][6][7]

Molecular Formula C₁₈H₁₈N₄ [3][4][5][6]

Molecular Weight 290.37 g/mol [5][7]

Appearance Yellow Crystalline Solid [3][6]

Melting Point 230 °C [3][6][7]

IUPAC Name

N¹,N¹-bis(4-

aminophenyl)benzene-1,4-

diamine

[7]

Solubility
Soluble in DMSO, DMF;

Insoluble in methanol & water
[6]

Structural Parameters
Computational studies using Density Functional Theory (DFT) have been employed to

elucidate the precise geometry of the TAPA molecule. These calculations provide valuable

insights into bond lengths and angles that define its three-dimensional shape.
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Parameter Value (DFT Calculation) Description

Central C-N Bond Length 1.42 Å

The bond length between the

central nitrogen and the phenyl

ring carbons.[1]

Central C-N-C Bond Angle 120°

The angle between the three

phenyl rings attached to the

central nitrogen, indicating a

nearly planar trigonal geometry

around the nitrogen.[1]

Typical Amine C-N Bond

Length
~1.47 pm

For comparison, the C-N

bonds in non-conjugated

amines are typically around

147 pm (1.47 Å).[8]

Molecular Symmetry
Tris(4-aminophenyl)amine is a highly symmetric molecule, a key characteristic that makes it a

fundamental building block for constructing ordered porous materials like COFs.[1][3] The

molecule possesses a three-fold rotational symmetry axis (C₃) that passes through the central

nitrogen atom, perpendicular to the plane formed by the central nitrogen and its three adjacent

carbon atoms. This C₃ symmetry means that rotating the molecule by 120° around this axis

results in an indistinguishable orientation. Due to the propeller-like twist of the phenyl rings, the

molecule typically belongs to the C₃ point group.

Caption: C₃ rotational symmetry axis of Tris(4-aminophenyl)amine.

Experimental Protocols
The most common and well-documented synthesis of TAPA is a reliable two-step process that

begins with commercially available nitro-aromatic precursors.[1]

Step 1: Synthesis of Tris(4-nitrophenyl)amine (TNPA)
This step involves a nucleophilic aromatic substitution reaction.
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Reactants: 4-nitroaniline and 4-fluoronitrobenzene.[9]

Procedure:

Dissolve 4-nitroaniline and 4-fluoronitrobenzene in a suitable solvent in the presence of a

base like potassium carbonate.[9]

Heat the reaction mixture to allow the nucleophilic substitution to proceed.

After the reaction is complete, pour the mixture onto crushed ice.[9]

Neutralize the mixture with a dilute acid solution (e.g., 1 M HCl) to precipitate the product.

[9]

Filter the resulting yellow-to-orange solid and wash it with a solvent like warm ethanol to

purify the tris(4-nitrophenyl)amine (TNPA) intermediate.[9]

Step 2: Reduction of TNPA to Tris(4-aminophenyl)amine
(TAPA)
This step involves the reduction of the three nitro groups to primary amine groups.

Reactants: Tris(4-nitrophenyl)amine (TNPA), Hydrazine Hydrate, Palladium on activated

charcoal (Pd/C) catalyst.[9]

Procedure:

Dissolve the TNPA intermediate in dry, distilled ethanol.[9]

Add a catalytic amount of palladium on activated charcoal (Pd/C).[9]

Slowly add hydrazine hydrate solution to the mixture.[9]

Reflux the reaction mixture for an extended period (e.g., 48 hours) until the reduction is

complete.[9]

After completion, remove the Pd/C catalyst by hot filtration.[9]
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Remove the excess ethanol under reduced pressure to yield the final product, Tris(4-
aminophenyl)amine (TAPA).[9]

4-Nitroaniline +
4-Fluoronitrobenzene

Tris(4-nitrophenyl)amine
(TNPA)

 K₂CO₃

(Nucleophilic Substitution) 

Tris(4-aminophenyl)amine
(TAPA)

 Hydrazine Hydrate
Pd/C, Ethanol, Reflux

(Reduction) 

Click to download full resolution via product page

Caption: Synthetic workflow for Tris(4-aminophenyl)amine (TAPA).

Applications in Research and Development
The rigid, C₃-symmetric, and functional nature of TAPA makes it an invaluable precursor in

several advanced applications:

Covalent Organic Frameworks (COFs): TAPA serves as a trigonal node for the synthesis of

highly crystalline and porous COFs through reactions like Schiff-base condensation.[1]

These materials are explored for gas separation, catalysis, and sensing.[1][10][11]

Organic Electronics: The triphenylamine core provides excellent hole-transporting

capabilities, making TAPA and its derivatives suitable for use in organic light-emitting diodes

(OLEDs), semiconductor thin films, and electrochromic devices.[1][10][11]
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Drug Development: As a versatile scaffold, TAPA's structure can be functionalized to create

complex molecules, serving as a building block in the synthesis of new therapeutic agents.

[12]

Conclusion
Tris(4-aminophenyl)amine is a molecule of significant structural and chemical importance. Its

well-defined C₃ symmetry, propeller-like geometry, and trifunctional reactivity provide a robust

platform for the rational design of advanced materials and complex organic molecules. The

established two-step synthesis offers a reliable pathway to access this key building block for a

wide range of applications, from materials science to pharmaceutical development. A thorough

understanding of its molecular structure and symmetry is critical for harnessing its full potential

in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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